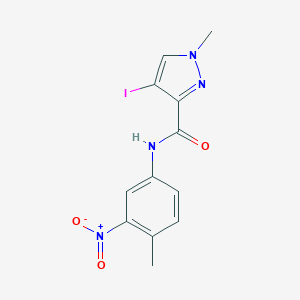
4-IODO-1-METHYL-N~3~-(4-METHYL-3-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-IODO-1-METHYL-N~3~-(4-METHYL-3-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitro group, a methyl group, an iodine atom, and a carboxamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODO-1-METHYL-N~3~-(4-METHYL-3-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Amidation: The formation of the carboxamide group is achieved by reacting the intermediate compound with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-IODO-1-METHYL-N~3~-(4-METHYL-3-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Amidation: The carboxamide group can participate in further amidation reactions to form more complex derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium iodide (NaI), acetone.
Amidation: Amine, coupling agents such as EDCI or DCC.
Major Products Formed
Reduction: Formation of N-{3-amino-4-methylphenyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide.
Substitution: Formation of N-{3-nitro-4-methylphenyl}-4-substituted-1-methyl-1H-pyrazole-3-carboxamide.
Amidation: Formation of more complex amide derivatives.
Scientific Research Applications
4-IODO-1-METHYL-N~3~-(4-METHYL-3-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-IODO-1-METHYL-N~3~-(4-METHYL-3-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom and carboxamide group may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
4-IODO-1-METHYL-N~3~-(4-METHYL-3-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
N-{3-nitro-4-methylphenyl}-4-chloro-1-methyl-1H-pyrazole-3-carboxamide: Similar structure but with a chlorine atom instead of iodine.
N-{3-nitro-4-methylphenyl}-4-bromo-1-methyl-1H-pyrazole-3-carboxamide: Similar structure but with a bromine atom instead of iodine.
N-{3-nitro-4-methylphenyl}-4-fluoro-1-methyl-1H-pyrazole-3-carboxamide: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can impart distinct chemical and biological properties compared to its halogen-substituted analogs.
Properties
Molecular Formula |
C12H11IN4O3 |
|---|---|
Molecular Weight |
386.15 g/mol |
IUPAC Name |
4-iodo-1-methyl-N-(4-methyl-3-nitrophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11IN4O3/c1-7-3-4-8(5-10(7)17(19)20)14-12(18)11-9(13)6-16(2)15-11/h3-6H,1-2H3,(H,14,18) |
InChI Key |
MZOXSZKMMWUTCY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2I)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2I)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


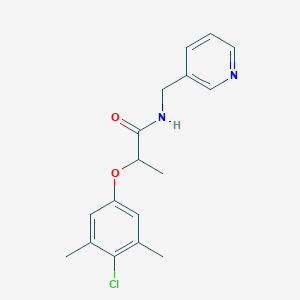
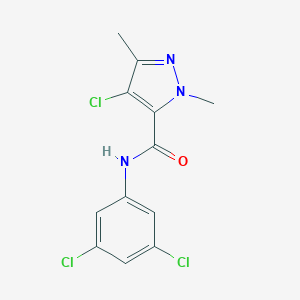
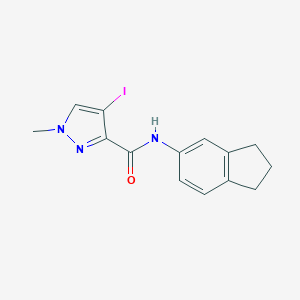
![1-{5-[(4-Fluorophenoxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine](/img/structure/B213521.png)
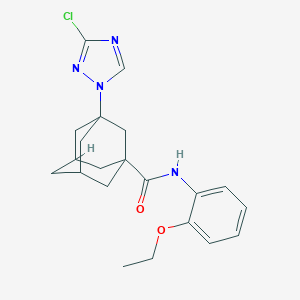
![N-[4-(1-azepanylsulfonyl)phenyl]-1,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B213524.png)
![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213525.png)
![Methyl 4-(4-ethylphenyl)-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B213526.png)
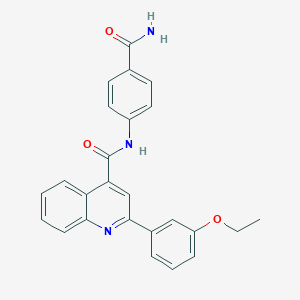
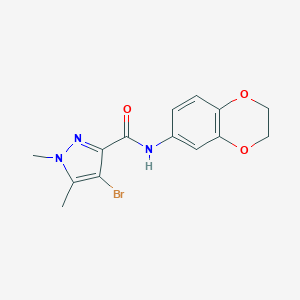
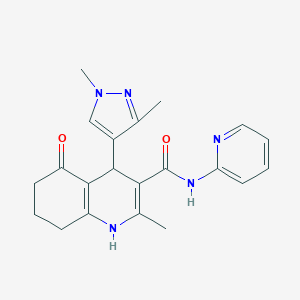
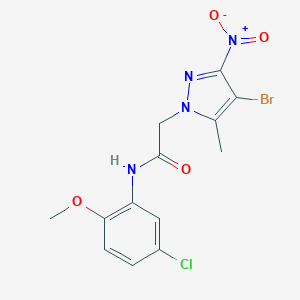
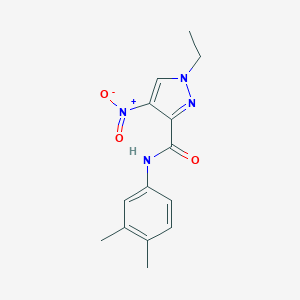
![4-BROMO-1,3-DIMETHYL-N-[4-(PIPERIDINOCARBONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B213537.png)
